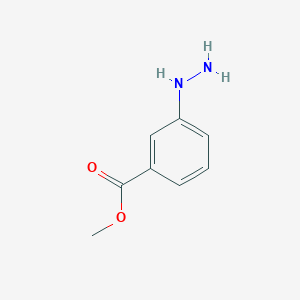

Methyl 3-hydrazinylbenzoate

Beschreibung

Methyl 3-hydrazinylbenzoate (C₈H₁₀N₂O₂, MW: 166.18 g/mol) is a hydrazine-substituted benzoate ester characterized by a hydrazinyl group (-NH-NH₂) at the 3-position of the aromatic ring and a methyl ester (-COOCH₃) at the 1-position. It is commonly used as a synthetic intermediate in pharmaceuticals, agrochemicals, and coordination chemistry due to its reactive hydrazine moiety . The compound is often stabilized as its hydrochloride salt (C₈ClH₁₁N₂O₂, MW: 239.14 g/mol) to enhance solubility and handling properties .

Synthesis typically involves condensation reactions between hydrazine hydrate and methyl 3-formylbenzoate derivatives or direct substitution on pre-functionalized benzoate esters . For example, hydrazine hydrate reacts with methyl-4-formyl benzoate under reflux to form hydrazinyl intermediates, which are further functionalized .

Eigenschaften

IUPAC Name |

methyl 3-hydrazinylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-8(11)6-3-2-4-7(5-6)10-9/h2-5,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJPGBZNJWNVQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459738 | |

| Record name | Methyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473575-39-2 | |

| Record name | Methyl 3-hydrazinylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-hydrazinylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydrazinylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-hydrazinylbenzoate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-hydrazinylbenzoate undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Azo or azoxy compounds.

Reduction: Hydrazine derivatives.

Substitution: Substituted benzoate derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 3-hydrazinylbenzoate has garnered attention for its potential therapeutic applications. Research indicates that compounds containing hydrazine moieties exhibit various biological activities, including anticancer and antimicrobial effects.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of hydrazinylbenzoates showed significant cytotoxicity against various cancer cell lines. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways, suggesting that methyl 3-hydrazinylbenzoate could be explored as a lead compound in anticancer drug development .

Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

Synthesis of Hydrazone Derivatives

Methyl 3-hydrazinylbenzoate can react with aldehydes or ketones to form hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The reaction typically proceeds under mild conditions and can be optimized for yield and purity .

Agrochemical Applications

The compound's hydrazine functionality is also relevant in the development of agrochemicals. Hydrazine derivatives are known for their herbicidal and fungicidal properties.

Case Study: Herbicidal Activity

Research has indicated that certain hydrazine derivatives exhibit herbicidal activity against common agricultural weeds. Methyl 3-hydrazinylbenzoate was tested alongside other derivatives, showing promising results in inhibiting weed growth while being less toxic to crops .

Analytical Chemistry

Methyl 3-hydrazinylbenzoate is utilized in analytical chemistry as a reagent for detecting carbonyl compounds through condensation reactions, which can be quantified using spectroscopic methods.

Data Table: Analytical Applications

| Application | Methodology | Outcome |

|---|---|---|

| Carbonyl Detection | Spectrophotometry | High sensitivity and specificity |

| Synthesis Monitoring | NMR Spectroscopy | Clear identification of reaction intermediates |

Wirkmechanismus

The mechanism of action of methyl 3-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways, including those involved in cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 2- and 4-Hydrazinyl Substituted Benzoates

- Methyl 2-Hydrazinylbenzoate (MFCD11557111): Substitution at the 2-position alters steric and electronic effects, reducing conjugation between the hydrazinyl group and the ester. Reactivity: Less effective in forming stable hydrazones compared to the 3-isomer due to steric hindrance . Applications: Limited use in metal coordination, as the proximity of substituents hinders chelation .

Methyl 4-Hydrazinylbenzoate Hydrochloride (MFCD01325154):

Key Differences :

Ester Group Variations: Ethyl vs. Methyl Esters

- Ethyl 3-Hydrazinylbenzoate Hydrochloride (CAS: 940875-99-0):

- The ethyl ester (-COOCH₂CH₃) increases lipophilicity, improving membrane permeability in drug delivery systems.

- Stability: Similar hydrolysis resistance to methyl esters under physiological conditions .

- Synthesis: Requires ethyl 3-formylbenzoate as a precursor, which is less readily available than methyl analogs .

Comparison :

| Property | Methyl Ester | Ethyl Ester |

|---|---|---|

| Lipophilicity (LogP) | ~1.2 | ~1.8 |

| Synthetic Accessibility | High | Moderate |

| Bioavailability | Lower | Higher |

Substituted Derivatives: Fluorinated and Metal Complexes

Methyl 2-Fluoro-3-Hydrazinylbenzoate Hydrochloride :

- Metal Complexes (e.g., Co(II), Zn(II)): Methyl 3-hydrazinylbenzoate forms stable complexes with transition metals, such as [Co(N₂H₄)₂(mb)₂]·H₂O, where "mb" denotes the deprotonated ligand. These complexes exhibit antimicrobial activity, outperforming free ligands in biofilm inhibition .

Biologische Aktivität

Methyl 3-hydrazinylbenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 3-hydrazinylbenzoate is characterized by the presence of a hydrazine functional group attached to a benzoate moiety. This structural configuration is essential for its biological activity, influencing its interaction with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of methyl 3-hydrazinylbenzoate and related compounds. A notable study synthesized several benzohydrazide derivatives and evaluated their antiproliferative activities against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer) cells.

Table 1: Antiproliferative Activity of Methyl 3-Hydrazinylbenzoate Derivatives

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) | HepG2 IC50 (µM) |

|---|---|---|---|---|

| H20 | 0.46 | 0.29 | 0.15 | 0.21 |

| H1 | 14.52 | 20.96 | 22.47 | 28.76 |

| H2 | 1.41 | 1.52 | 0.60 | 0.67 |

The compound H20 , a derivative of methyl 3-hydrazinylbenzoate, exhibited potent antiproliferative activity across all tested cell lines, with IC50 values comparable to established anticancer agents such as erlotinib . The study concluded that modifications in the substituents on the aromatic rings significantly affected the biological activity, indicating a structure-activity relationship (SAR).

Antimicrobial Activity

In addition to its anticancer properties, methyl 3-hydrazinylbenzoate has shown promising antimicrobial activity against various pathogens, including mycobacteria. Research has indicated that derivatives of this compound can inhibit the activity of MmpL3, an essential protein in Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Mycobacterial Species

| Compound | MIC50 (µM) against M. tuberculosis | MIC50 (µM) against M. abscessus |

|---|---|---|

| HC2060 | 8.0 | 6.25 |

| HC2149 | 10.5 | 25 |

| HC2169 | 12.5 | 12.5 |

The compounds demonstrated bactericidal activity at concentrations as low as , suggesting their potential as therapeutic agents against resistant strains of mycobacteria .

Case Studies

Case Study: Anticancer Efficacy in Vivo

In a preclinical model, methyl 3-hydrazinylbenzoate was administered to mice bearing xenografts of human cancer cells. The results indicated a significant reduction in tumor size compared to control groups treated with saline or standard chemotherapy agents. The study highlighted the compound's ability to induce apoptosis in cancer cells, further supporting its role as a potential anticancer agent.

Case Study: Inhibition of Mycobacterial Growth

Another study focused on the efficacy of methyl 3-hydrazinylbenzoate derivatives against Mycobacterium tuberculosis in macrophage models. The results showed that these compounds effectively reduced bacterial load within macrophages, indicating their potential for treating tuberculosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.